molecular formula C8H18N2 B1296137 2,2,5,5-Tetramethylpiperazine CAS No. 5434-90-2

2,2,5,5-Tetramethylpiperazine

Cat. No. B1296137
CAS RN: 5434-90-2
M. Wt: 142.24 g/mol
InChI Key: QOBFZPNAUHORDW-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It contains a total of 28 bonds, including 10 non-H bonds, 1 six-membered ring, and 2 secondary amines (aliphatic) .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2,2,5,5-Tetramethylpiperazine, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetramethylpiperazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms. Each of the nitrogen atoms is bonded to two methyl groups (CH3), resulting in a total of 10 heavy atoms .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research by Harris and Sheppard (1966) in the field of nuclear magnetic resonance (NMR) spectra analysis of 2,3,5,6-tetramethylpiperazine dihydrochlorides revealed valuable insights into the stereochemical assignment of its isomers. This study is crucial for understanding the structural aspects of such compounds (Harris & Sheppard, 1966).

Medicinal Chemistry and Pharmacology

Zhao, Liu, and Chen (2016) highlighted the medicinal applications of Tetramethylpyrazine, a compound derived from Ligusticum wallichii, in treating cardiovascular and cerebrovascular diseases. This research emphasizes the compound's broad pharmacological action and clinical significance (Zhao, Liu, & Chen, 2016).

Vibrational Property Analysis

The study by Pan et al. (2016) on 1,3,4,6-tetramethylpiperazine-2,5-dione involved analyzing its vibrational properties using spectroscopy and theoretical methods. This research contributes to the understanding of the compound's physical characteristics (Pan et al., 2016).

Coordination Chemistry

Marzotto, Clemente, and Valle (1999) explored the Cobalt(II) complexes of piperazine derivatives, including the study of N-methylpiperazine. This research adds to our knowledge of coordination chemistry and the structural preferences of these complexes (Marzotto, Clemente, & Valle, 1999).

Analytical Chemistry

Xiao et al. (2018) conducted research on the determination of tetramethylpyrazine in vinegars using GC-FID, showcasing the compound's importance in food chemistry and analysis (Xiao et al., 2018).

Safety And Hazards

2,2,5,5-Tetramethylpiperazine dihydrochloride, a related compound, has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2,2,5,5-Tetramethylpiperazine are not explicitly mentioned in the available resources .

properties

IUPAC Name

2,2,5,5-tetramethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-10-8(3,4)6-9-7/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBFZPNAUHORDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280026
Record name 2,2,5,5-tetramethylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylpiperazine

CAS RN

5434-90-2
Record name 2,2,5,5-Tetramethylpiperazine
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Record name NSC 15129
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Record name 5434-90-2
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Record name 2,2,5,5-tetramethylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example, 139 cc of a Ni-Fe-Cu-Mn catalyst (1/8" diameter) were charged to an 0.815" ID tubular upward flow reactor. A liquid feed containing 2-amino-2-methyl-1-propanol and tetraglyme (a tetraethylene glycol dimethyl ether solvent) (1/1.18 by weight) was pumped through the catalyst bed at a rate of 0.12 lb/hr at 240° C. Hydrogen was also passed through the reactor at a rate of about 6 L/hr. The pressure was maintained at 800 psig. The products were collected. GLC analysis showed that a 62% yield of 2,2,5,5-tetramethylpiperazine and a 14% yield of 3,3,6,6-tetramethyl-2-piperazinone were obtained with a 90% conversion of 2-amino-2-methyl-1-propanol. The resulting reaction mixture was fractionally distilled at atmospheric pressure under nitrogen. Both products were further recrystallized from ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SM McElvain, EH Pryde - Journal of the American Chemical …, 1949 - ACS Publications
Acrylonitrile has been thermally dimerized to give low yields of 1, 2-dicyanocvclobutane. 2. It is proposed that this reaction occurs by an electron pairing mechanism. 3. A similar …
Number of citations: 19 pubs.acs.org
LT PLANTE, WG Lloyd, CE Schilling… - The Journal of Organic …, 1956 - ACS Publications
Catalytic cyclization of 5-amino-2, 2, 5-trimethyl-3-aza-l-hexanol with Raney nickel gave 2, 2, 5, 5-tetramethyl-2, 3, 4, 5-tetrahydropyrazine in 79% yield. This compound is a Schiff base …
Number of citations: 10 pubs.acs.org
LT PLANTE, LB CLAPP - The Journal of Organic Chemistry, 1956 - ACS Publications
Alkylations of ammonia5 and amines4 with al-cohols over alumina is a well-known reaction and the use of Raney nickel as a catalyst for such alkyl-ations has received some attention. 6’…
Number of citations: 8 pubs.acs.org
SM McElvain, LW Bannister - Journal of the American Chemical …, 1954 - ACS Publications
amount of this tertiary amine underwent pyrolysis prior to any reaction with ethylene bromide. After these results were obtained it seemed of interest to determine the susceptibility of the …
Number of citations: 49 pubs.acs.org
SM McElvain, TA Lies - Journal of the American Chemical Society, 1960 - ACS Publications
H III IV mation of the ethylene immonium cation II. The synthetic route to this structure started with the diacetyl derivative (V) of the amino alcohol III. This tertiary amine V proved to be …
Number of citations: 5 pubs.acs.org
RP Mariella, JL Leech - Journal of the American Chemical Society, 1949 - ACS Publications
The preparation of 2, 2, 5, 5-tetramethyl-3, 6-diketopiperazine (IV) from a-aminoisobutyric acid is described. This diketopiperazine has been converted to 2, 2, 5, 5-tetramethylpiperazine …
Number of citations: 15 pubs.acs.org
FG Mann, A Senior - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… We have prepared 2 : 2 : 5 : 5-tetramethylpiperazine (I) by Conant and Aston's method (ibid., 1928, 50, 2783), whereby isobutyraldehyde is converted by ferricyanide oxidation …
Number of citations: 4 pubs.rsc.org
RL Hodgson, IRC Bick, DJ Cram - Journal of the American …, 1954 - ACS Publications
As an extension of earlier studies of compounds produced as by-products of commercial penicillin production, 5 the present investigation reports the isolation, determination of structure …
Number of citations: 10 pubs.acs.org
PW Morgan, SL Kwolek - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
Polyamides from 2,5‐dimethylpiperazine and terephthaloyl and sebacyl chlorides, having high molecular weight, were prepared in a single solvent system in the presence of various …
Number of citations: 3 onlinelibrary.wiley.com
BC Lawes - 1957 - search.proquest.com
The author was born December 22, 1930 in New Bri-tain, Connecticut, the son of Charles William and Frances Le sevicius, He attended public schools in New Britain, graduating from …
Number of citations: 0 search.proquest.com

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